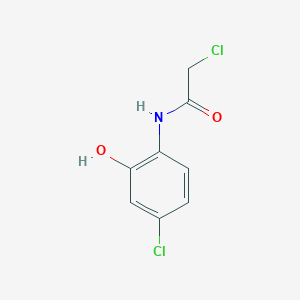
2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2. It is a chlorinated derivative of acetamide and is known for its applications in various fields of scientific research. This compound is characterized by the presence of both chloro and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide typically involves the chloroacetylation of 4-chloro-2-hydroxyaniline. The reaction is carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solvents like acetonitrile or dichloromethane can aid in the efficient mixing of reactants and the removal of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-hydroxyphenyl)acetamide
- 4-amino-2-chlorophenol
- N-(4-chlorophenyl)acetamide
Uniqueness
2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these functional groups .
Propiedades
Fórmula molecular |
C8H7Cl2NO2 |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
2-chloro-N-(4-chloro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-6-2-1-5(10)3-7(6)12/h1-3,12H,4H2,(H,11,13) |
Clave InChI |
OGFGSOMJHKBCKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



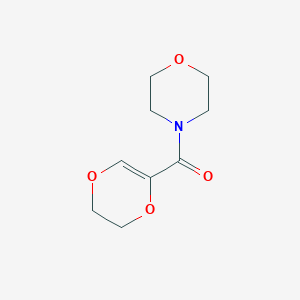

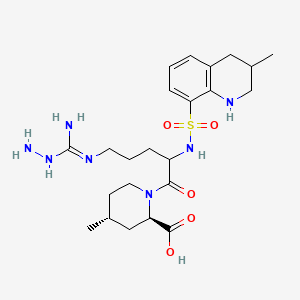
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
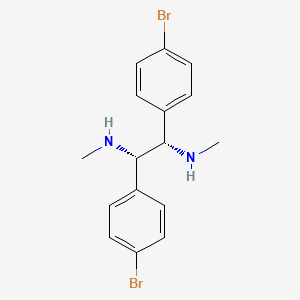
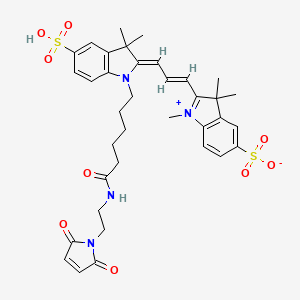
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
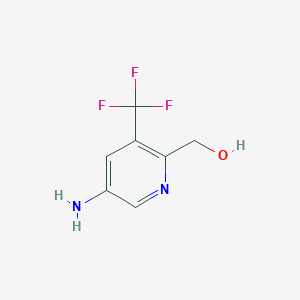
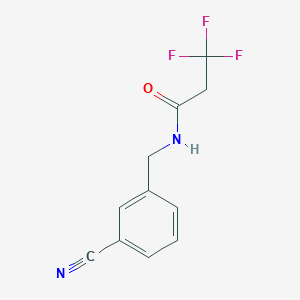
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
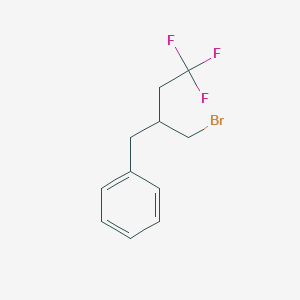
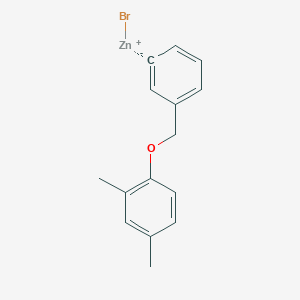
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
